molecular formula C17H17ClO3 B1393916 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-78-1

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Cat. No. B1393916
M. Wt: 304.8 g/mol
InChI Key: HFKNTRNWYMKVPS-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C17H17ClO3 . It has a molecular weight of 304.77 .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride consists of a benzene ring substituted with an ethoxy group (–OCH2CH3), a (4-methylbenzyl)oxy group, and a benzoyl chloride group (–C(=O)Cl) .

Scientific Research Applications

Synthesis Applications

  • Solid Phase Synthesis : N-p-Methylbenzyl benzamide was synthesized using a solid-phase technique, involving the treatment of polystyryl-sulfonyl chloride resin with p-methylbenzyl amine. This method resulted in a polymer-supported N-p-methylbenzyl sulfonamide, which was further processed to yield N-p-methylbenzyl-N-benzoyl sulfonamide resin. This resin was cleaved using TiCl4/Zn/THF to produce N-p-Methylbenzyl benzamide, indicating the utility of solid-phase synthesis in creating complex organic compounds (Luo & Huang, 2004).

  • Derivatization of Hydroxyl and Amino Compounds : The compound has been used as a derivatization reagent for hydroxyl and amino groups, especially in chromatography for fluorescence detection. This application demonstrates its role in enhancing the detectability and separation of various biochemical compounds (Tsuruta & Kohashi, 1987).

  • Synthesis of Nucleosides and Other Organic Compounds : Benzoyl cyanide in ionic liquid has been employed as an alternative to conventional pyridine-benzoyl chloride systems for efficient and selective benzoylation of nucleosides. This illustrates the compound's potential in creating nucleoside analogs, which are vital in medicinal chemistry (Prasad et al., 2005).

  • Electrosynthesis Applications : The electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile using different chlorides, including p-methylbenzyl chloride, highlights the compound's utility in electrochemical synthesis methods. This approach offers a greener alternative to traditional synthesis techniques (Batanero et al., 2002).

Characterization and Analysis

  • Crystal Structure Determination : The crystal structure of synthesized compounds like N-p-Methylbenzyl benzamide provides valuable insights into molecular configuration and intermolecular interactions, which are crucial for understanding the chemical properties and potential applications of these compounds (Luo & Huang, 2004).

  • Characterization of Substituted Oxime-Phosphazenes : The synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes, using benzyl chloride and benzoyl chloride, reveal the compound's role in creating phosphazene derivatives. These derivatives have potential applications in materials science and as catalysts (Çil et al., 2006).

properties

IUPAC Name

3-ethoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-3-20-16-10-14(17(18)19)8-9-15(16)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKNTRNWYMKVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218152
Record name 3-Ethoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

CAS RN

1160250-78-1
Record name 3-Ethoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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